Ethyl 4-(methylsulfonyl)picolinate
Description
Ethyl 4-(methylsulfonyl)picolinate is a pyridine-derived ester featuring a methylsulfonyl (-SO₂CH₃) substituent at the 4-position of the picolinate scaffold. The methylsulfonyl group confers strong electron-withdrawing properties, influencing reactivity, solubility, and biological interactions. Such derivatives are often synthesized via nucleophilic substitution or coupling reactions, as seen in related compounds .
Properties
Molecular Formula |
C9H11NO4S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
ethyl 4-methylsulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO4S/c1-3-14-9(11)8-6-7(4-5-10-8)15(2,12)13/h4-6H,3H2,1-2H3 |
InChI Key |
SWCBVOSOLIXBLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(methylsulfonyl)picolinate typically involves the esterification of 4-(methylsulfonyl)picolinic acid. One common method includes the reaction of 4-(methylsulfonyl)picolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylsulfonyl)picolinate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-(methylsulfonyl)picolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(methylsulfonyl)picolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 4-(methylsulfonyl)picolinate with key analogs, focusing on substituent effects, synthesis, and applications.
Ethyl 4-(Bromomethyl)picolinate (CAS 220844-83-7)
- Structure : Bromomethyl (-CH₂Br) substituent at the 4-position.
- Molecular Formula: C₉H₁₀BrNO₂; MW: 244.09 g/mol .
- Reactivity : The bromomethyl group acts as a reactive handle for further alkylation or cross-coupling reactions.
- Applications : Used in synthesizing pharmacologically active molecules via Suzuki-Miyaura coupling or nucleophilic substitutions .
Ethyl 4-(Trifluoromethyl)picolinate (CAS 1171919-08-6)
- Structure : Trifluoromethyl (-CF₃) substituent at the 4-position.
- Molecular Formula: C₉H₈F₃NO₂; MW: 219.16 g/mol .
- Key Properties : The -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in drug design.
- Spectral Data : IR peaks at 1261 cm⁻¹ (C-F stretch) and MS (ESI) m/z 359 [M+H]⁺ for related triazole derivatives .
Methyl 4-Chloropicolinate (CAS 24484-93-3)
- Structure : Chloro (-Cl) substituent at the 4-position.
- Molecular Formula: C₇H₆ClNO₂; MW: 171.58 g/mol .
- Synthesis: Prepared via nucleophilic aromatic substitution (e.g., refluxing 4-chloropicolinic acid with methanol and H₂SO₄).
- Applications : Intermediate in herbicides and kinase inhibitors; industrial-grade purity (99%) ensures scalability .
Ethyl 4-Formylpicolinate (CAS 189819-76-9)
- Structure : Formyl (-CHO) substituent at the 4-position.
- Molecular Formula: C₉H₉NO₃; MW: 179.17 g/mol .
- Reactivity : The aldehyde group enables condensation reactions (e.g., forming hydrazones or Schiff bases).
- Applications : Pharmaceutical intermediate for antitubercular or antiviral agents .
4-(4-Aminophenoxy)-N-methylpicolinamide (Intermediate 4)
- Structure: Aminophenoxy (-O-C₆H₄-NH₂) substituent at the 4-position.
- Synthesis: Derived from 4-chloro-N-methylpicolinamide via SNAr reaction with 4-aminophenol .
- Applications : Key precursor in kinase inhibitor development (e.g., c-Met inhibitors) .
Data Table: Comparative Analysis of Picolinate Derivatives
*Estimated molecular weight based on structural analogy.
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) enhance electrophilicity at the pyridine ring, facilitating nucleophilic attacks in synthesis .
- Synthesis Methods : Halogenated derivatives (e.g., -Cl, -Br) are typically synthesized via SNAr reactions, while formyl and trifluoromethyl groups require specialized reagents (e.g., Vilsmeier-Haack formylation or trifluoromethylation agents) .
- Biological Relevance : Methylsulfonyl and trifluoromethyl groups improve binding affinity to enzymatic targets (e.g., kinases) due to hydrophobic and dipole interactions .
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